Apelin-17 (human, bovine) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

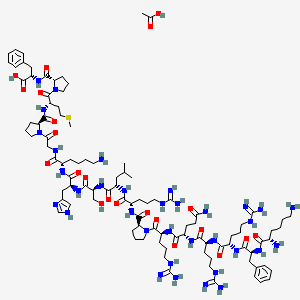

Apelin-17 (human, bovine) acetate is an endogenous peptide that acts as an agonist for the apelin receptor (APJ). This compound is derived from the apelin peptide family, which is known for its significant roles in various physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolic functions . Apelin-17 is particularly notable for its potent inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-17 (human, bovine) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions.

Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Apelin-17 (human, bovine) acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

Deprotection Reagents: TFA for cleavage from resin and removal of side-chain protecting groups.

Solvents: Dimethyl sulfoxide (DMSO) for dissolving the peptide.

Major Products: The primary product of these reactions is the this compound peptide itself, with high purity achieved through HPLC purification .

Wissenschaftliche Forschungsanwendungen

Apelin-17 (human, bovine) acetate has a wide range of applications in scientific research:

Cardiovascular Research: It is used to study its effects on blood pressure regulation and heart function.

Metabolic Studies: Researchers investigate its role in glucose metabolism and insulin sensitivity.

Neuroscience: Apelin-17 is explored for its potential neuroprotective effects and its role in neurogenesis.

Cancer Research: Studies focus on its involvement in tumor growth and angiogenesis.

Pharmacology: It serves as a tool to understand the signaling pathways mediated by the apelin receptor

Wirkmechanismus

Apelin-17 (human, bovine) acetate exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including:

- Phosphoinositide 3-kinase (PI3K) Pathway

- Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

- Protein Kinase B (AKT) Pathway

- 5’AMP-Activated Protein Kinase (AMPK) Pathway

- Protein Kinase A (PKA) Pathway

These pathways are involved in various cellular processes such as apoptosis, angiogenesis, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

- Apelin-36: Another member of the apelin peptide family with similar physiological roles but different potency and receptor affinity.

- Apelin-13: A shorter peptide with distinct tissue distribution and functional properties.

- Pyr-apelin-13: A pyroglutamylated form of apelin-13 with enhanced stability and activity.

Uniqueness of Apelin-17: Apelin-17 (human, bovine) acetate is unique due to its specific sequence and potent activity as an apelin receptor agonist. Its ability to inhibit forskolin-stimulated cAMP accumulation with high potency (pIC50 = 9.94) distinguishes it from other apelin peptides .

Eigenschaften

Molekularformel |

C98H160N34O22S |

|---|---|

Molekulargewicht |

2198.6 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |

InChI-Schlüssel |

SKUSLCUDTZUPIP-KRXWUICHSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.